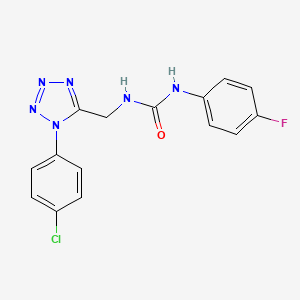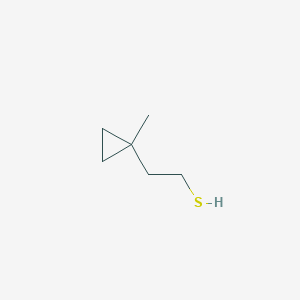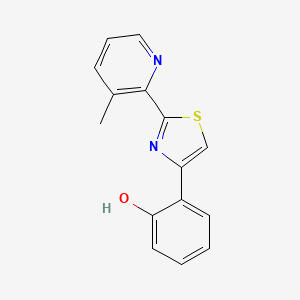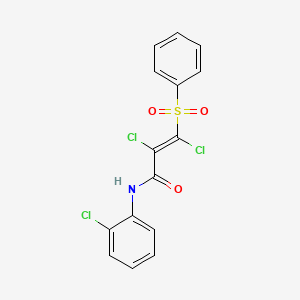![molecular formula C17H18F3N3O2S B2459012 5-{[4-(tert-butyl)benzyl]sulfonyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile CAS No. 318469-15-7](/img/structure/B2459012.png)
5-{[4-(tert-butyl)benzyl]sulfonyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For instance, the pyrazole ring could be formed through the reaction of a 1,3-diketone with hydrazine. The trifluoromethyl group could be introduced through a nucleophilic substitution reaction . The nitrile group could be introduced through a dehydration reaction of an amide . The tert-butyl group could be introduced through a Friedel-Crafts alkylation .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The pyrazole ring is aromatic and planar. The trifluoromethyl group is electron-withdrawing, which would affect the electron density of the molecule. The nitrile group is also electron-withdrawing and linear. The tert-butyl group is electron-donating and would be expected to adopt a tetrahedral geometry .Chemical Reactions Analysis
The compound could undergo a variety of chemical reactions, depending on the conditions. For example, the pyrazole ring could undergo electrophilic aromatic substitution. The trifluoromethyl group could undergo nucleophilic substitution. The nitrile group could be hydrolyzed to form a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the trifluoromethyl group could increase its lipophilicity, which could affect its solubility in different solvents. The presence of the nitrile group could increase its reactivity .Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Development
The trifluoromethyl (TFM, -CF₃) group is a common motif in FDA-approved drugs. Over the past two decades, several TFM-containing compounds have been explored for their pharmacological activities . In the case of our compound, its TFM group may contribute to its bioactivity. Researchers have synthesized and studied its potential as a drug candidate for various diseases and disorders. Further investigations into its mechanism of action, pharmacokinetics, and safety profile are essential.
PDE4 Inhibition
Recent studies have identified pyrazole derivatives as effective phosphodiesterase 4 (PDE4) inhibitors for treating inflammatory diseases . Given its pyrazole core, our compound might exhibit PDE4 inhibitory activity. Understanding its selectivity, potency, and safety in inhibiting PDE4 isoforms could pave the way for new anti-inflammatory drugs.
Antitumor Activity
Compounds with similar structures have demonstrated antitumor potential. Researchers have evaluated their effects on cancer cell lines, tumor growth inhibition, and apoptosis induction. Investigating our compound’s impact on specific cancer types (e.g., breast, lung, or colon cancer) and elucidating its underlying mechanisms are crucial for anticancer drug development .
Mecanismo De Acción
Mode of Action
The mode of action of this compound is not fully understood. It may involve interactions with its potential targets, leading to changes in their function. This could result in altered cellular processes, although the specifics of these interactions and changes are currently unknown .
Biochemical Pathways
The compound may affect various biochemical pathways depending on its targets. Without knowledge of the specific targets, it’s challenging to predict the exact pathways involved. Given the compound’s structure, it might be involved in pathways related to aromatic compounds .
Pharmacokinetics
These properties would significantly impact the compound’s bioavailability, determining how much of the compound reaches its targets in the body .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, certain conditions might enhance or inhibit the compound’s interactions with its targets .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-[(4-tert-butylphenyl)methylsulfonyl]-1-methyl-3-(trifluoromethyl)pyrazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O2S/c1-16(2,3)12-7-5-11(6-8-12)10-26(24,25)15-13(9-21)14(17(18,19)20)22-23(15)4/h5-8H,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSPTWVOOMIYZMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CS(=O)(=O)C2=C(C(=NN2C)C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[4-(tert-butyl)benzyl]sulfonyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2E)-2-[(2,4-dinitrophenyl)hydrazinylidene]-1-diphenylphosphorylethyl]benzamide](/img/structure/B2458929.png)



![1-(4-chlorophenyl)-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)cyclopentanecarboxamide](/img/structure/B2458938.png)

![methyl 3-(2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamido)benzoate](/img/structure/B2458940.png)
![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(2-bromophenyl)propan-1-one](/img/structure/B2458941.png)

![Methyl 5-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanylmethyl]furan-2-carboxylate](/img/structure/B2458944.png)
![Piperidin-1-yl-[4-[[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl]morpholin-2-yl]methanone](/img/structure/B2458946.png)
![5'-Chloro-2'-hydroxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B2458947.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(1-phenyl-1H-pyrazol-3-yl)amino]acetamide](/img/structure/B2458950.png)